trans-2-(2,4-Dimethylphenyl)cyclopentanol
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Overview
Description
Trans-2-(2,4-Dimethylphenyl)cyclopentanol: is an organic compound with the molecular formula C13H18O It features a cyclopentane ring substituted with a hydroxyl group and a 2,4-dimethylphenyl group in a trans configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-2-(2,4-Dimethylphenyl)cyclopentanol typically involves the following steps:
Cyclopentane Ring Formation: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.
Substitution with 2,4-Dimethylphenyl Group:
Hydroxyl Group Addition: The hydroxyl group can be introduced via hydroboration-oxidation or other suitable methods to ensure the trans configuration.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Trans-2-(2,4-Dimethylphenyl)cyclopentanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Trans-2-(2,4-Dimethylphenyl)cyclopentanol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of trans-2-(2,4-Dimethylphenyl)cyclopentanol involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl group and aromatic ring play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dimethylphenyl)cyclopentanone: Similar structure but with a ketone group instead of a hydroxyl group.
2-(2,4-Dimethylphenyl)cyclopentane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
trans-2-Phenylcyclopentanol: Similar structure but without the methyl groups on the aromatic ring.
Uniqueness
Trans-2-(2,4-Dimethylphenyl)cyclopentanol is unique due to the presence of both the hydroxyl group and the 2,4-dimethylphenyl group in a trans configuration. This specific arrangement imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
(1S,2R)-2-(2,4-dimethylphenyl)cyclopentan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-9-6-7-11(10(2)8-9)12-4-3-5-13(12)14/h6-8,12-14H,3-5H2,1-2H3/t12-,13+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQENCKHCYNWADA-OLZOCXBDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2CCCC2O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)[C@H]2CCC[C@@H]2O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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